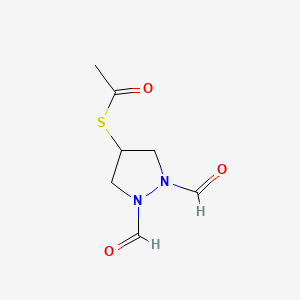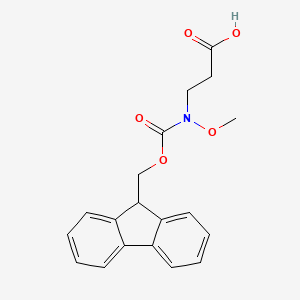
Piperidin-1-sulfonylchlorid
Übersicht
Beschreibung
Piperidine-1-sulfonyl chloride, also known as 1-Piperidinesulfonyl chloride, is a chemical compound with the empirical formula C5H10ClNO2S. It is a pungent, colorless or white crystalline powder. This compound is soluble in water, alcohols, and ethers, and it possesses a strong, characteristic odor .
Synthesis Analysis
The synthesis of Piperidine-1-sulfonyl chloride involves reacting sulfuryl chloride with piperidine in dichloromethane. The reaction occurs at low temperatures and yields the desired product.
Molecular Structure Analysis
Piperidine-1-sulfonyl chloride has a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. The structure includes a sulfonyl chloride group (SO2Cl) attached to the piperidine ring .
Chemical Reactions Analysis
Piperidine-1-sulfonyl chloride can participate in various chemical reactions, including cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidin-1-sulfonylchlorid spielt eine wichtige Rolle bei der Synthese verschiedener Piperidinderivate, die für die Arzneimittelentwicklung von entscheidender Bedeutung sind. Es ermöglicht intra- und intermolekulare Reaktionen zur Bildung substituierter Piperidine, Spiropiperidine, kondensierter Piperidine und Piperidinone . Diese Derivate sind in mehr als zwanzig Klassen von Arzneimitteln enthalten und spielen eine bedeutende Rolle in der Pharmaindustrie.
Pharmakologische Anwendungen
Die Verbindung wird verwendet, um Piperidinderivate zu erzeugen, die eine breite Palette pharmakologischer Aktivitäten aufweisen. Piperidinderivate werden als Antikrebsmittel, Antivirale, Antimalaria, antimikrobielle, Antimykotika, Antihypertensiva, Analgetika, entzündungshemmende Mittel, Anti-Alzheimer-Mittel, Antipsychotika und Antikoagulanzien eingesetzt .
Krebsforschung
This compound wird zur Synthese von Verbindungen verwendet, die in der Krebsforschung vielversprechend sind. Es wurde festgestellt, dass Piperidinderivate sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten haben .
Antimikrobielle und Antimykotische Anwendungen
Forscher verwenden this compound, um antimikrobielle und antimykotische Mittel zu entwickeln. Diese Derivate sind wichtig im Kampf gegen Infektionskrankheiten und bieten eine Plattform für die Entwicklung neuer Therapeutika .
Neurologische Erkrankungen
Derivate, die aus this compound synthetisiert werden, werden auf ihr Potenzial zur Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit und als Antipsychotika untersucht. Dies unterstreicht die Bedeutung der Verbindung in der Neuropharmakologie .
Analgetische und entzündungshemmende Anwendungen
Die Verbindung ist auch ein Vorläufer bei der Synthese von Analgetika und entzündungshemmenden Medikamenten. Diese auf Piperidin basierenden Medikamente sind für die Behandlung von Schmerzen und Entzündungen bei verschiedenen Erkrankungen unerlässlich .
Herz-Kreislauf-Forschung
This compound-Derivate werden auf ihre Verwendung bei Herz-Kreislauf-Erkrankungen untersucht, darunter als Antihypertensiva. Sie tragen zur Entwicklung von Medikamenten bei, die den Blutdruck und andere herzkreislauferkrankungen behandeln können .
Chemische Biologie und Biochemie
In der chemischen Biologie und Biochemie wird this compound verwendet, um Enzymreaktionen, Rezeptor-Ligand-Interaktionen und andere biochemische Pfade zu untersuchen. Es dient als Baustein für die Synthese von Sonden und Molekülen, die zum Verständnis biologischer Prozesse beitragen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Piperidine derivatives have been found to interact with various targets, such as cholinesterase receptors .
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine and its derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
It is known that piperidine-1-sulfonyl chloride is moisture sensitive and incompatible with strong oxidizing agents .
Biochemische Analyse
Biochemical Properties
Piperidine derivatives have been shown to have significant roles in pharmaceutical applications
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells . For instance, some piperidine derivatives have been shown to inhibit cell proliferation in certain cancer cell lines .
Molecular Mechanism
Piperidine derivatives have been shown to interact with various biomolecules and exert their effects at the molecular level
Metabolic Pathways
Piperidine derivatives have been shown to be involved in various metabolic pathways
Eigenschaften
IUPAC Name |
piperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYAXDCMMXECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461561 | |
| Record name | Piperidine-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35856-62-3 | |
| Record name | Piperidine-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding Piperidine-1-sulfonyl chloride?
A1: This study delves into the solvolysis of Piperidine-1-sulfonyl chloride, investigating how it breaks down in various binary solvent mixtures. The researchers aim to understand the mechanism behind this breakdown, particularly focusing on the influence of solvent composition on the reaction rate []. This research sheds light on the reactivity of Piperidine-1-sulfonyl chloride, a compound potentially useful in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)









![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)


